molecular formula C22H50ClNO3Si B14550898 N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride CAS No. 62117-37-7

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride

Cat. No.: B14550898
CAS No.: 62117-37-7
M. Wt: 440.2 g/mol
InChI Key: MPJFKMUDHAAYFK-UHFFFAOYSA-M
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Description

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride is an organosilane compound known for its unique properties and applications. This compound is characterized by the presence of both a quaternary ammonium group and a triethoxysilyl group, making it highly versatile in various chemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride typically involves the reaction of dodecylamine with N,N-dimethyl-2-chloroethylamine under controlled conditions. The resulting intermediate is then reacted with triethoxysilane to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

    Hydrolysis: The triethoxysilyl group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis and Condensation: These reactions typically occur under acidic or basic conditions, with water or alcohols acting as solvents.

Major Products Formed

    Substitution Reactions: The major products are substituted ammonium compounds.

    Hydrolysis and Condensation: The major products are silanol and siloxane compounds.

Scientific Research Applications

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing compounds. This property makes it an effective coupling agent and adhesive.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N-(2-phenoxyethyl)dodecan-1-aminium chloride
  • Dimethyloctadecyl 3-(trimethoxysilyl)propyl ammonium chloride

Uniqueness

N,N-Dimethyl-N-[2-(triethoxysilyl)ethyl]dodecan-1-aminium chloride is unique due to its combination of a quaternary ammonium group and a triethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications.

Properties

CAS No.

62117-37-7

Molecular Formula

C22H50ClNO3Si

Molecular Weight

440.2 g/mol

IUPAC Name

dodecyl-dimethyl-(2-triethoxysilylethyl)azanium;chloride

InChI

InChI=1S/C22H50NO3Si.ClH/c1-7-11-12-13-14-15-16-17-18-19-20-23(5,6)21-22-27(24-8-2,25-9-3)26-10-4;/h7-22H2,1-6H3;1H/q+1;/p-1

InChI Key

MPJFKMUDHAAYFK-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC[Si](OCC)(OCC)OCC.[Cl-]

Origin of Product

United States

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